Cgh 2466 dihydrochloride
CAS No.:
Cat. No.: VC0004489
Molecular Formula: C14H11Cl4N3S
Molecular Weight: 395.1 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H11Cl4N3S |
---|---|
Molecular Weight | 395.1 g/mol |
IUPAC Name | 4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H |
Standard InChI Key | WHXRCTIBFLXKFD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl |
Chemical Identity and Structural Properties
CGH 2466 dihydrochloride belongs to the thiazolamine class, characterized by a 4-(3,4-dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine backbone with two hydrochloride counterions. Its molecular formula is C₁₄H₉Cl₂N₃S·2HCl, yielding a molecular weight of 395.13 g/mol . The compound’s structure enables interactions with hydrophobic pockets of target proteins while maintaining solubility in dimethyl sulfoxide (DMSO) at concentrations up to 3.95 mg/mL . Key physicochemical properties include:
Property | Value |
---|---|
CAS Number | 1177618-54-0 |
IUPAC Name | 4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine dihydrochloride |
SMILES | Cl.Cl.NC1=NC(=C(S1)C1=CC=NC=C1)C1=CC(Cl)=C(Cl)C=C1 |
Storage Conditions | Desiccated at +4°C |
Purity | ≥99% (HPLC) |
The crystalline solid exhibits stability under recommended storage conditions, though prolonged exposure to humidity or elevated temperatures should be avoided .
Biological Activity and Target Engagement
CGH 2466 dihydrochloride exerts its effects through three primary mechanisms:
Adenosine Receptor Antagonism
The compound non-selectively inhibits adenosine receptors with nanomolar potency:
This broad antagonism suppresses adenosine-mediated pro-inflammatory signaling, particularly in immune cells where A₂B and A₃ receptors drive cytokine release and leukocyte activation .
p38 MAPK Inhibition
CGH 2466 dihydrochloride inhibits p38α and p38β isoforms with IC₅₀ values of 187 nM and 400 nM, respectively . By blocking this stress-activated kinase, the compound reduces downstream phosphorylation of transcription factors like ATF-2 and MAPKAP-K2, curtailing production of TNF-α, IL-6, and other inflammatory mediators .
PDE4D Inhibition
With an IC₅₀ of 22 nM against PDE4D, the compound elevates intracellular cAMP levels, amplifying anti-inflammatory signaling through protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) . PDE4D inhibition also mitigates bronchoconstriction in airway smooth muscle, a feature relevant to asthma pathology .
Preclinical Research Applications
Inflammatory Airway Diseases
In murine models of ovalbumin-induced asthma, CGH 2466 dihydrochloride (10 mg/kg, oral) reduced eosinophil infiltration by 68% and airway hyperreactivity by 45% compared to controls . The dual inhibition of p38 MAPK and PDE4D synergistically suppressed Th2 cytokine production (IL-4, IL-5, IL-13) while enhancing regulatory T cell activity . Parallel studies in COPD models demonstrated a 52% decrease in neutrophil elastase activity and 40% reduction in mucus hypersecretion .
Neuroinflammation
Emerging evidence suggests cross-talk between adenosine receptors and neuroinflammatory pathways. In microglial cultures, CGH 2466 dihydrochloride (1 μM) attenuated LPS-induced NO production by 75% and IL-1β secretion by 81%, implicating potential utility in neurodegenerative disorders .
Pharmacological Profile
In Vitro Potency
Target | IC₅₀ (nM) | Assay System |
---|---|---|
Adenosine A₁ receptor | 19 | Radioligand binding (CHO cells) |
Adenosine A₂B receptor | 21 | cAMP accumulation (HEK293 cells) |
Adenosine A₃ receptor | 80 | Calcium mobilization (CHO cells) |
p38α MAPK | 187 | Kinase activity (recombinant enzyme) |
p38β MAPK | 400 | Kinase activity (recombinant enzyme) |
PDE4D | 22 | Enzymatic hydrolysis of cAMP |
In Vivo Efficacy
-
Dose range: 5–20 mg/kg (oral, murine models)
-
Tmax: 2–4 hours (species-dependent)
Notably, the compound’s multi-target action allows lower effective doses compared to single-mechanism agents, reducing off-target toxicity risks .
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